molecular formula C19H20Cl2N2O3 B11172502 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-N-(propan-2-yl)benzamide

2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-N-(propan-2-yl)benzamide

Cat. No.: B11172502
M. Wt: 395.3 g/mol
InChI Key: RLOXUBUCZJNDJW-UHFFFAOYSA-N
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Description

2-{[2-(2,4-Dichlorophenoxy)propanoyl]amino}-N-(propan-2-yl)benzamide is a synthetic organic compound with the molecular formula C19H20Cl2N2O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-N-(propan-2-yl)benzamide typically involves the following steps:

    Formation of 2,4-Dichlorophenoxypropanoic Acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.

    Amidation: The 2,4-dichlorophenoxypropanoic acid is then reacted with isopropylamine to form the corresponding amide.

    Coupling with Benzoyl Chloride: The amide is then coupled with benzoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2,4-Dichlorophenoxy)propanoyl]amino}-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[2-(2,4-Dichlorophenoxy)propanoyl]amino}-N-(propan-2-yl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-N-(propan-2-yl)benzamide may exhibit unique properties due to the presence of the isopropyl group. This can influence its chemical reactivity, biological activity, and potential applications. The specific differences in structure can lead to variations in solubility, stability, and interactions with other molecules.

Properties

Molecular Formula

C19H20Cl2N2O3

Molecular Weight

395.3 g/mol

IUPAC Name

2-[2-(2,4-dichlorophenoxy)propanoylamino]-N-propan-2-ylbenzamide

InChI

InChI=1S/C19H20Cl2N2O3/c1-11(2)22-19(25)14-6-4-5-7-16(14)23-18(24)12(3)26-17-9-8-13(20)10-15(17)21/h4-12H,1-3H3,(H,22,25)(H,23,24)

InChI Key

RLOXUBUCZJNDJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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